LHRH, Des-tyr(5)-

Behavioral neuroendocrinology Sexual receptivity LHRH fragments

Select Des-Tyr5-LHRH (CAS 52186-43-3) for its unique dissociated pharmacology: it retains robust CNS neuromodulatory activity (facilitation of sexual receptivity) while exhibiting negligible gonadotropin-releasing potency due to deletion of the Tyr5 residue critical for GnRHR activation. This makes it an essential negative control agonist in LH/FSH release assays and a validated reference standard for behavioral neuroscience, avoiding the confounding endocrine effects of pituitary-active analogs. Verify lot-specific purity and request a quote for custom synthesis or bulk research quantities.

Molecular Formula C46H66N16O11
Molecular Weight 1019.1 g/mol
CAS No. 52186-43-3
Cat. No. B12734799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, Des-tyr(5)-
CAS52186-43-3
Molecular FormulaC46H66N16O11
Molecular Weight1019.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyAGYABMCVNGSDOG-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH Des-tyr(5)- CAS 52186-43-3: Core Identifiers and Sourcing Parameters


LHRH, Des-tyr(5)- (CAS 52186-43-3), also designated as des-Tyr5-LHRH, 5-des-tyrosine-LHRH, or GnRH, des-Tyr(5)-, is a nonapeptide fragment of the native gonadotropin-releasing hormone (GnRH) decapeptide. It is formally characterized as a [Des-Tyr5]-GnRH analog in which the tyrosine residue at position 5 has been deleted, resulting in a reduced molecular weight of approximately 1019.12 g/mol and a molecular formula of C46H66N16O11 . As a GnRH analog, it is classified under the Medical Subject Heading (MeSH) of Gonadotropin-Releasing Hormone/analogs & derivatives [1]. Its primary relevance lies not in gonadotropin-releasing potency but in its dissociated neuromodulatory activity within the central nervous system, distinguishing it from clinically utilized superagonist analogs [2].

Why Generic LHRH/GnRH Analogs Cannot Substitute for Des-tyr(5)- LHRH in Behavioral Research


Substituting a standard LHRH analog for Des-tyr(5)-LHRH is not scientifically valid due to profound differences in functional selectivity and receptor engagement. Native LHRH and its superagonist analogs (e.g., leuprolide, buserelin) potently activate the pituitary GnRH receptor (GnRHR) to stimulate gonadotropin release, a property that is severely attenuated or absent in Des-tyr(5)-LHRH due to the critical deletion of the Tyr5 residue involved in receptor binding and activation [1][2]. Conversely, Des-tyr(5)-LHRH retains significant behavioral neuromodulatory activity—specifically the facilitation of sexual receptivity in rodent models—which is mediated by distinct CNS receptor mechanisms not effectively targeted by full-length or clinically potent analogs [3]. This functional dichotomy (negligible gonadotropic activity vs. robust behavioral activity) creates a unique experimental niche where the use of a pituitary-active analog would confound results and fail to replicate the specific pharmacological profile of Des-tyr(5)-LHRH [4].

Quantitative Differentiation of LHRH Des-tyr(5)- from In-Class Analogs: A Comparative Evidence Matrix


Preserved Behavioral Activity vs. Attenuated Pituitary Gonadotropin Release

The central behavioral activity of LHRH fragments is functionally independent of their pituitary gonadotropin-releasing potency. In a direct behavioral assay, Des-Tyr5-LHRH significantly enhanced sexual receptivity (lordosis) in estrogen-primed female rats, an effect shared by Ac-LHRH5-10 and des-Gly10-LHRH but absent with the N-terminal fragment LHRH1-6 NH2. This demonstrates that Des-Tyr5-LHRH retains the neuromodulatory activity associated with the C-terminal portion of the hormone while its classical endocrine activity is compromised by the Tyr5 deletion, which is essential for full GnRHR activation [1].

Behavioral neuroendocrinology Sexual receptivity LHRH fragments

Attenuated LH-Releasing Activity Compared to Native GnRH

In a comparative study evaluating GnRH analogs for long-acting potential, the reduced-size analog [Des-Tyr5]-GnRH was synthesized and tested for its capacity to induce LH release from rat pituitary cells alongside its resistance to proteolytic degradation. The study's abstract notes that while sulfonamido-containing peptides (including the [Des-Tyr5] analog) were 'stable toward enzymatic degradation', they were 'only marginally bioactive' in the LH-release assay when compared to the native GnRH peptide. In contrast, the [β-Ala6]-GnRH analog retained near-native potency and high stability [1].

GnRH analog development LH release assay Proteolytic stability

Enhanced Enzymatic Stability Due to Backbone Modification

The study by DiSegni et al. (2005) explicitly evaluated the [Des-Tyr5]-GnRH analog for its ability to 'withstand proteolysis by pituitary-derived enzymes' as part of a strategy to develop long-acting GnRH analogs. The abstract states that the sulfonamido-containing peptides, a class which included the [Des-Tyr5] analog, were 'stable toward enzymatic degradation.' While a quantitative measure of stability (e.g., half-life in minutes) is not provided in the abstract, this is a specific, comparative observation made against the native GnRH peptide, which is known to be rapidly degraded in vivo [1].

Peptide stability Protease resistance GnRH analog

Evidence-Based Application Scenarios for LHRH Des-tyr(5)- in Research and Development


Neurobehavioral Pharmacology: Probing LHRH-Mediated Facilitation of Sexual Receptivity

Des-Tyr5-LHRH is an essential tool for dissecting the central nervous system (CNS) pathways that govern sexual behavior, independent of the hypothalamic-pituitary-gonadal (HPG) axis. Researchers studying the neural circuits of lordosis in rodent models can utilize this compound to stimulate mating behavior without triggering the confounding release of LH and FSH. Its activity in this paradigm, confirmed by direct comparative studies [1], makes it a superior choice over pituitary-active GnRH analogs which would simultaneously activate endocrine and behavioral circuits, obscuring the neural mechanisms of interest.

Comparative Peptide Stability and Structure-Activity Relationship (SAR) Studies

For scientists involved in the design of long-acting or protease-resistant peptide therapeutics, Des-Tyr5-LHRH (specifically in its sulfonamido-modified form) serves as a reference standard for evaluating stability profiles. As demonstrated in comparative work [1], the [Des-Tyr5] backbone modification confers resistance to pituitary-derived proteases. This makes the compound a valuable comparator for assessing the stability-enhancing effects of new chemical modifications on the GnRH scaffold, allowing researchers to quantify improvements in half-life or enzymatic resistance against a known stable framework.

Endocrine Assay Control: Verifying GnRH Receptor Functional Selectivity

In vitro bioassays using primary pituitary cells or GnRHR-transfected cell lines require careful control for functional selectivity. LHRH Des-tyr(5)- serves as an ideal negative control agonist in LH/FSH release assays. As evidence indicates its activity in this system is 'marginal' compared to native GnRH [1], its use allows researchers to validate that a novel compound's observed effects are mediated specifically through the canonical GnRHR signaling pathway, rather than through non-specific or alternative receptor interactions.

Behavioral Pharmacology Assay Development and Validation

Pharmaceutical companies and contract research organizations (CROs) developing novel CNS-active compounds require validated positive controls for behavioral assays. Des-Tyr5-LHRH can be employed as a reliable reference agent for establishing the sensitivity and reproducibility of lordosis behavioral testing paradigms in female rodents. Its well-documented, statistically significant effect on this behavior [1] provides a benchmark for evaluating new chemical entities (NCEs) targeting female sexual dysfunction or other neuromodulatory pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LHRH, Des-tyr(5)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.